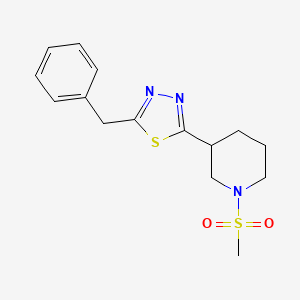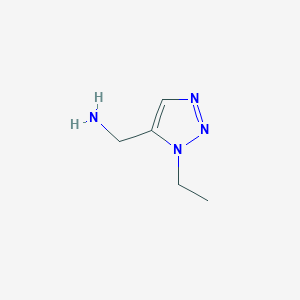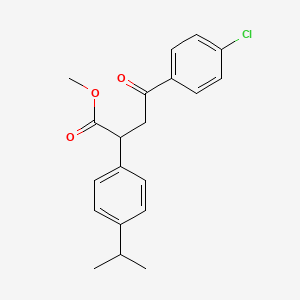
3-(3-Phenylpropyl)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 3-Phenylpropyl . Phenylpropyl compounds are generally used in laboratory chemicals and are not advised for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A study on the metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via a retrobiosynthesis approach has been reported . The study designed a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine and comprising the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) .科学的研究の応用
Antitumor and Anticancer Properties
3-(3-Phenylpropyl)-2-thioxoimidazolidin-4-one derivatives have shown promise in the field of oncology. These compounds are being investigated for their antitumor properties, particularly in breast cancer research. Molecular docking studies suggest that these derivatives may interact with specific cancer-related receptors, making them potential lead compounds for anticancer drug development (Vanitha et al., 2021). Additionally, certain derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers (Khodair et al., 2021).
Enzyme Inhibition for Diabetes Management
These derivatives have shown effectiveness as inhibitors of enzymes such as α-glucosidase and α-amylase. This implies potential applications in managing diabetes, as these enzymes are key in carbohydrate metabolism. Specific compounds within this category have demonstrated significant enzyme inhibitory activity, indicating their potential as lead structures for developing potent α-glucosidase inhibitors (Qamar et al., 2018).
Antimicrobial Activities
Several studies have highlighted the antimicrobial potential of these compounds. They have been tested against various bacterial and fungal strains, showing significant activities. This includes promising results against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).
Other Applications
- Synthesis of novel derivatives under specific conditions, such as microwave and flash vacuum pyrolysis, has been explored, offering insights into the chemical behavior and potential applications of these compounds (Pepino et al., 2012).
- In the field of molecular modeling, these derivatives have been used in computational studies to understand their electronic states and molecular parameters, contributing to a broader understanding of their chemical properties (Alturki et al., 2015).
Safety and Hazards
将来の方向性
A recent literature on squaraine dyes, which are structurally similar to the compound , highlights the significance of adding malononitrile moiety and halogen substituents to the squaraine scaffold to create redshifted fluorophores into the near-infrared optical region . This could be a potential future direction for the study of “3-(3-Phenylpropyl)-2-thioxoimidazolidin-4-one” and similar compounds.
作用機序
Mode of Action
It is essential to conduct further studies to elucidate how this compound interacts with its targets and the resulting changes .
Biochemical Pathways
For instance, 3-phenylpropanol, a related compound, has been shown to enhance the intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability .
特性
IUPAC Name |
3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-11-9-13-12(16)14(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOUSMHZXIMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
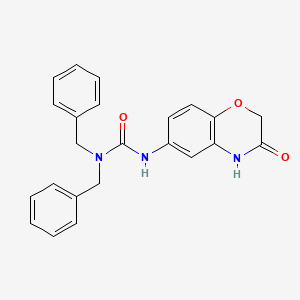
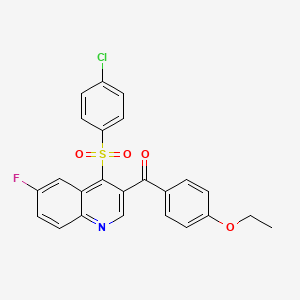

![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)
![N-(3-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610712.png)

